![molecular formula C17H15FN4O3S B2652350 methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate CAS No. 921791-11-9](/img/structure/B2652350.png)
methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazole nucleus present as a central structural component . The triazole ring is attached to a furan ring via a thiomethyl group, and a fluorophenyl group is also attached to the triazole ring .Scientific Research Applications
Synthesis and Tautomeric Equilibrium
Research has been conducted on the synthesis of compounds from furan-2-carboxylic acid hydrazide, leading to derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol. These studies explore the thiol-thione tautomeric equilibrium, providing a foundation for understanding the chemical behavior and potential applications of similarly structured compounds (Koparır, Çetin, & Cansiz, 2005).
Electrophilic Substitution Reactions
Another aspect of research delves into the behavior of heterocyclic compounds under electrophilic substitution reactions. For example, the study on 5-(2-Furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1 H -imidazoles reveals insights into the electron-withdrawing effects of substituents and the conditions leading to electrophilic attack on both the furan and thiophene rings, as well as the imidazole fragment (Vlasova et al., 2014).
Metallation and Lithiation Studies
Studies on metallation, such as the metallation of 1-methyl-2-phenyl- and 1-methyl-2-(furyl-2)imidazoles, contribute to the understanding of how these compounds react with organometallic reagents. This research is pivotal for the development of novel synthetic pathways and the functionalization of heterocyclic compounds (Stoyanov, El’chaninov, & Pozharskii, 1992).
Antimicrobial and Antitumor Activities
The exploration of heterocyclic compounds extends to their potential biological activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents, showcasing the potential of furan-2-yl derivatives in medicinal chemistry (Ismail et al., 2004).
Mechanism of Action
The mechanism of action of triazole compounds often involves binding in the biological system with a variety of enzymes and receptors . This allows them to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Properties
IUPAC Name |
methyl 5-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-24-15(23)14-7-6-13(25-14)10-26-17-20-19-16-21(8-9-22(16)17)12-4-2-11(18)3-5-12/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHBNOYRJQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
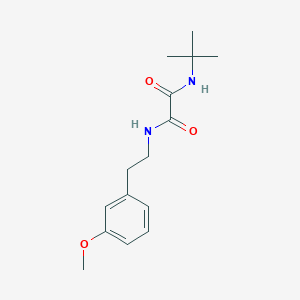
![Ethyl 2-[[2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2652268.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine](/img/structure/B2652270.png)


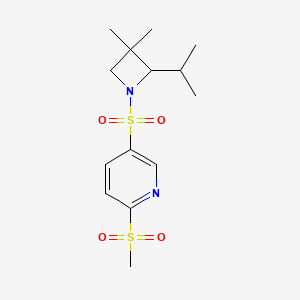
![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)
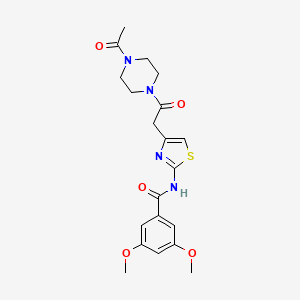
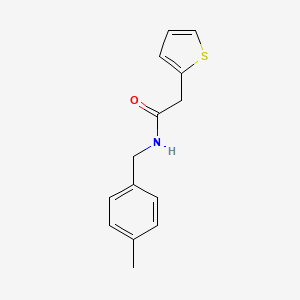
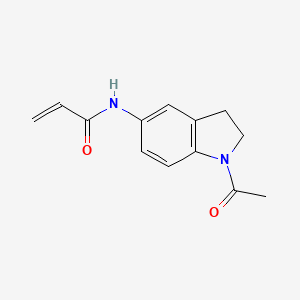
![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)
![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)
![N-[(3,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2652287.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)
